molecular formula C15H19NO4 B2601818 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1178713-03-5

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B2601818
CAS No.: 1178713-03-5
M. Wt: 277.32
InChI Key: QTSLOEWJPBKNCD-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: is a complex organic compound featuring a fused dioxin ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 2,3-dihydrobenzo[b][1,4]dioxin and 4-(hydroxymethyl)piperidine.

    Reaction Steps:

    Reaction Conditions: Typical conditions include refluxing in an appropriate solvent (e.g., dichloromethane or toluene) and the use of a base (e.g., triethylamine) to neutralize any generated acids.

Industrial Production Methods:

    Scale-Up Considerations: Industrial synthesis would focus on optimizing yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

    Purification: The final product is typically purified using column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring in the dioxin moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products:

    Oxidation: Formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-formylpiperidin-1-yl)methanone.

    Reduction: Formation of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing selectivity and efficiency.

    Materials Science: Used in the synthesis of polymers with specific electronic properties.

Biology and Medicine:

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly those targeting neurological pathways.

    Biological Probes: Utilized in the development of probes for imaging and studying biological systems.

Industry:

    Coatings and Adhesives: The compound’s unique structure can be exploited in the formulation of high-performance coatings and adhesives.

Mechanism of Action

Molecular Targets and Pathways:

    Binding Sites: The compound may interact with specific proteins or enzymes, altering their activity.

    Pathways: It can modulate signaling pathways, particularly those involved in neurotransmission or cellular metabolism.

Comparison with Similar Compounds

    (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanone: Lacks the piperidine moiety, resulting in different reactivity and applications.

    (4-(Hydroxymethyl)piperidin-1-yl)methanone:

Uniqueness:

    Structural Features: The combination of the dioxin and piperidine moieties provides unique chemical and biological properties.

    Reactivity: The presence of both aromatic and aliphatic regions allows for diverse chemical modifications.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-9-11-5-7-16(8-6-11)15(18)14-10-19-12-3-1-2-4-13(12)20-14/h1-4,11,14,17H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSLOEWJPBKNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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